molecular formula C9H11ClN2O3 B1405954 4-chloro-N-(1,3-dihydroxypropan-2-yl)nicotinamide CAS No. 1519686-12-4

4-chloro-N-(1,3-dihydroxypropan-2-yl)nicotinamide

Cat. No.: B1405954
CAS No.: 1519686-12-4
M. Wt: 230.65 g/mol
InChI Key: AGPCJNAUVXXIBY-UHFFFAOYSA-N
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Description

4-Chloro-N-(1,3-dihydroxypropan-2-yl)nicotinamide is a nicotinamide derivative characterized by a 4-chloro-substituted pyridine ring and a 1,3-dihydroxypropan-2-ylamide group. It has been utilized as a precursor in the synthesis of more complex inhibitors, such as PF-06952229 (MDV6058), a TGFβR1 (ALK5) inhibitor . Commercial availability (e.g., AK Scientific) further underscores its relevance in research and drug development .

Properties

IUPAC Name

4-chloro-N-(1,3-dihydroxypropan-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c10-8-1-2-11-3-7(8)9(15)12-6(4-13)5-14/h1-3,6,13-14H,4-5H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPCJNAUVXXIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C(=O)NC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,3-dihydroxypropan-2-yl)nicotinamide typically involves the reaction of 4-chloronicotinic acid with 1,3-dihydroxypropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,3-dihydroxypropan-2-yl)nicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(1,3-dihydroxypropan-2-yl)nicotinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Nicotinamide Derivatives

Structural and Functional Group Variations

The compound’s key structural differentiators include:

  • 4-Chloro substitution : Positions the chlorine atom at the para position of the pyridine ring, influencing electronic properties and steric interactions.
  • 1,3-Dihydroxypropan-2-ylamide group : Introduces hydroxyl groups that enhance hydrophilicity, contrasting with derivatives bearing aromatic or hydrophobic substituents.

Table 1: Structural and Property Comparison

Compound Name Substituent on Pyridine Amide Group Substituent Key Properties/Applications Reference
4-Chloro-N-(1,3-dihydroxypropan-2-yl)nicotinamide 4-Cl 1,3-Dihydroxypropan-2-yl High solubility; precursor to TGFβR1 inhibitors
2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide 2-Cl 2,4-Dimethoxyphenyl Lipophilic; potential kinase inhibition
PF-06952229 (MDV6058) 5-Cl, 2-F (on phenyl) Complex arylpyridine + dihydroxypropyl Selective TGFβR1 inhibition; oral activity
Physicochemical Properties
  • Solubility : The dihydroxypropyl group in the target compound confers superior aqueous solubility compared to 2-chloro-N-(2,4-dimethoxyphenyl)nicotinamide, which is more lipophilic due to methoxy groups .
  • Stability : Hydroxyl groups may increase hygroscopicity, necessitating controlled storage conditions. In contrast, methoxy-substituted analogs exhibit better stability under ambient conditions .
Analytical Detection
  • UPLC-MS/MS : The target compound’s chlorine atom aids in mass spectral identification (distinct isotopic pattern), similar to polyhalogenated analogs in . The method described in (LOD: 0.075–0.600 μg/mL) is applicable, with differences in retention times and fragmentation patterns reflecting structural variations .

Critical Analysis of Key Differences

  • Substituent Position : 4-Cl vs. 2-Cl substitution alters electronic effects (e.g., electron-withdrawing) and steric accessibility, impacting binding to biological targets.
  • Functional Groups : Hydroxyl vs. methoxy groups modulate solubility and hydrogen-bonding capacity, influencing pharmacokinetics (e.g., absorption, distribution).
  • Complexity : PF-06952229 demonstrates how strategic functionalization of the nicotinamide core (e.g., fluorine introduction) enhances drug-like properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-(1,3-dihydroxypropan-2-yl)nicotinamide
Reactant of Route 2
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4-chloro-N-(1,3-dihydroxypropan-2-yl)nicotinamide

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